Cyclopentenylcytosine
Overview
Description
Cyclopentenylcytosine (CPE-C) is a carbocyclic nucleoside analog with noteworthy antitumor and antiviral properties. It was synthesized as a pyrimidine analog of the fermentation-derived carbocyclic nucleoside neplanocin A, demonstrating significant activity against various tumor lines and viruses (Marquez et al., 1988).
Synthesis Analysis
CPE-C is synthesized from optically active cyclopentenylamine by two synthetic routes, showcasing its significant antitumor activity against sensitive and ara-C resistant lines of L1210 leukemia and various human tumor xenograft models, alongside potent antiviral activity against DNA and RNA viruses (Marquez et al., 1988).
Molecular Structure Analysis
CPE-C's molecular structure enables its phosphorylation in cells, with CPEC triphosphate as the major metabolite. This metabolite significantly inhibits CTP synthetase, demonstrating the compound's mechanism of action at a molecular level (Kang et al., 1989).
Chemical Reactions and Properties
The chemical behavior of CPE-C under physiological conditions involves its phosphorylation and subsequent inhibition of CTP synthetase, affecting DNA and RNA synthesis. This action leads to apoptosis in cancer cells and inhibits viral replication, showcasing a unique mechanism of action among antiviral and antitumor agents (Verschuur et al., 2001).
Physical Properties Analysis
The synthesis process and molecular structure of CPE-C suggest that its physical properties enable effective interaction with biological molecules, particularly through its ability to become phosphorylated and interact with enzymes like CTP synthetase. However, specific details on its physical properties such as solubility, stability, and molecular weight are derived from its synthesis and structural analysis rather than direct measurement.
Chemical Properties Analysis
CPE-C's chemical properties, particularly its role as a CTP synthetase inhibitor, are central to its antitumor and antiviral effects. Its ability to deplete CTP pools in cells underlies its mechanism of action, affecting both tumor cell proliferation and viral replication (Kang et al., 1989).
Scientific Research Applications
Antiviral and Antitumor Activity : Cyclopentenylcytosine (Ce-Cyd) shows broad-spectrum antiviral activity against various viruses including herpes, influenza, and coronaviruses, and has potent cytocidal activity against tumor cell lines. Its action is believed to target the CTP synthetase enzyme (De Clercq, Murase, & Marquez, 1991).
CTP Synthetase Inhibition : Cyclopentenylcytosine triphosphate, the major metabolite of cyclopentenylcytosine in cells, inhibits CTP synthetase. This enzyme is crucial for converting UTP to CTP, affecting nucleotide synthesis (Kang et al., 1989).
Antitumor Activity Against Various Cancers : Cyclopentenylcytosine demonstrates significant antitumor activity in different models, including leukemia, lung, mammary tumor, and melanoma xenografts (Marquez et al., 1988).
Synergy with Other Chemotherapy Agents : Cyclopentenylcytosine can sensitize colon carcinoma cells to cisplatin, suggesting potential as a combination therapy agent (Gharehbaghi et al., 2000).
Brain Tumor Treatment : Cyclopentenylcytosine shows promise in treating brain tumors when infused directly into tumor sites. It has shown effectiveness in depleting nucleotide pools required for cell replication in rat brain tumor models (Viola et al., 1995).
Modulation of Cytotoxicity : The cytotoxic effects of cyclopentenylcytosine can be modulated by its primary metabolite, cyclopentenyluridine. This modulation can impact its antitumor efficacy (Blaney et al., 1992).
Clinical Trials : Phase I clinical trials of cyclopentenyl cytosine as a continuous infusion in adults with solid tumors have been conducted. These studies have helped to establish dosage levels and have explored its toxicity profile (Politi et al., 2004).
Apoptosis Induction : Cyclopentenyl cytosine can induce apoptosis in leukemic cell lines and enhance the apoptotic effects of other chemotherapy agents (Verschuur et al., 2001).
Safety And Hazards
In a phase I trial in patients with solid tumors, unexplained cardiotoxicity (extreme hypotension) occurred in five of 26 patients . The cardiotoxic effects could not be reproduced in animal models . Therefore, precautions should be taken when using this drug in future clinical trials, including low dosage of CPEC and intensive cardiac monitoring .
properties
IUPAC Name |
4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGMZAICVPCBJ-VDAHYXPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238212 | |
Record name | Cyclopentenyl cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 7.5 (mg/mL), Acetate buffer, pH 4 10.0 (mg/mL), Carbonate buffer, pH 9 7.5 (mg/mL), 0.1 N HCl 15.0 (mg/mL), 0.1 N NaOH 7.5 (mg/mL), Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL), Butanol < 1 (mg/mL), Dimethylacetamide > 30.0 (mg/mL), DMSO > 30.0 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL) | |
Record name | CYCLOPENTENYLCYTOSINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/375575%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Cyclopentenyl cytosine | |
CAS RN |
90597-22-1 | |
Record name | Cyclopentenylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90597-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentenyl cytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090597221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentenylcytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentenyl cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPENTENYL CYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MO0NDN8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.